R-PSOP, identified by its IUPAC name as 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, is a synthetic organic compound classified primarily as a small molecular antagonist targeting the neuromedin U receptor 2 (NMU2). It exhibits high potency and selectivity for NMU2, with a reported inhibition constant (Ki) of approximately 52 nM, making it a significant tool in pharmacological research related to neuropeptide signaling pathways .
R-PSOP is categorized under synthetic organic compounds and is specifically noted for its role as an antagonist at the NMU2 receptor. The compound's unique structure allows it to interact selectively with the receptor, which is part of a broader family of neuromedin peptides that play diverse roles in physiological processes . Its classification as a ligand in various pharmacological databases underscores its relevance in drug discovery and development.
The synthesis of R-PSOP involves several key steps that typically include the formation of the spirocyclic structure and subsequent functionalization to create the final product. While specific synthetic pathways are not detailed in the available literature, compounds of this nature often employ techniques such as:
Technical details regarding the exact reagents and conditions used for synthesizing R-PSOP are proprietary and may vary among research laboratories.
R-PSOP has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 350.42 g/mol. The structural features include:
The InChI Key for R-PSOP is BUOWEYLLAFLKCW-FQEVSTJZSA-N, which can be used for further structural searches in chemical databases .
R-PSOP primarily functions as an antagonist at the NMU2 receptor, inhibiting its activation by endogenous neuromedin U peptides. The mechanism involves competitive binding at the receptor site, preventing signal transduction. Key reactions include:
The mechanism by which R-PSOP exerts its antagonistic effects involves several steps:
Data from studies indicate that alterations in key amino acids within the receptor can significantly affect R-PSOP's inhibitory potency, underscoring its specificity for NMU2 over other receptors.
R-PSOP exhibits several notable physical and chemical properties:
Further analysis may provide insights into thermal stability, reactivity under different conditions, and potential degradation pathways relevant for pharmaceutical applications .
R-PSOP serves as an important research tool in pharmacology, particularly in studies related to neuropeptide signaling pathways. Its applications include:
The identification of R-PSOP resulted from systematic high-throughput screening of corporate compound libraries using ligand binding assays against human NMUR2. Initial work focused on overcoming the historical challenge of developing nonpeptidic ligands for neuromedin receptors, which predominantly interacted with endogenous peptide agonists like NMU-25, NMU-23, and NMU-8 [1]. Key milestones in its characterization include:
Table 1: Pharmacological Profile of R-PSOP
| Parameter | Human NMUR2 | Rat NMUR2 |
|---|---|---|
| Binding affinity (Ki, nM) | 52 | 32 |
| Functional Kb (nM) | 92 | 155 |
| Phosphoinositide IC50 (nM) | 86 | Not reported |
| NMUR1 selectivity (Ki) | >10 µM | >10 µM |
Development challenges centered on achieving CNS penetration while retaining receptor specificity. Structural optimization yielded moderate blood-brain barrier permeability, confirmed by in vivo studies showing attenuation of NMU-23-evoked nociceptive responses in rat spinal cord following intrathecal administration [1] [3].
NMUR2’s restricted CNS expression (hypothalamus, hippocampus, spinal cord) positions it as a high-value target for neurological and metabolic disorders. R-PSOP’s utility derives from its ability to block specific NMUR2-regulated pathways:
Table 2: Therapeutic Areas for NMUR2 Targeting with R-PSOP
| Physiological System | NMUR2 Role | R-PSOP Application |
|---|---|---|
| Appetite regulation | Anorexigenic agonist | Obesity mechanism studies |
| Pain processing | Nociceptive sensitizer | Analgesic pathway dissection |
| Prolactin secretion | Stress-induced release | Hyperprolactinemia research |
| Anxiety pathways | Grooming/avoidance induction | Behavioral circuit mapping |
R-PSOP occupies a distinct niche within the NMU receptor ligand landscape, differentiated by its pharmacology and chemical structure:
Table 3: Structural and Functional Comparison of NMUR Ligands
| Ligand Type | Representatives | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Endogenous agonists | NMU-25, NMS | ~2-3 kDa | C-terminal heptapeptide motif |
| Synthetic peptide agonists | CPN-219 | ~0.7 kDa | Hexapeptide with stabilized backbone |
| Small molecule antagonists | R-PSOP | 350.4 Da | Spirobicyclic core, furopyridine |
Notably, R-PSOP’s discovery predated and enabled identification of precursor-derived peptides (NURP, NSRP) that exert NMUR-independent effects, highlighting its role in deconvoluting complex NMU biology [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5